molecular formula C8H14N4O2 B13488699 2-(Ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid

2-(Ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid

Cat. No.: B13488699
M. Wt: 198.22 g/mol
InChI Key: IKDJRRCUKZOWCZ-UHFFFAOYSA-N
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Description

2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid can be achieved through several methods. One common approach involves the use of 3-amino-1,2,4-triazole as a starting material. The synthetic route typically includes the following steps :

    Mitsunobu Reaction: This reaction involves the use of diisopropylazodicarboxylate (DIAD) and a suitable alcohol to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the triazole ring.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles like alkyl halides can be used under basic conditions to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to inhibition of enzyme activity. This compound may also induce apoptosis in cancer cells by interacting with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

2-(ethylamino)-2-methyl-3-(1,2,4-triazol-1-yl)propanoic acid

InChI

InChI=1S/C8H14N4O2/c1-3-10-8(2,7(13)14)4-12-6-9-5-11-12/h5-6,10H,3-4H2,1-2H3,(H,13,14)

InChI Key

IKDJRRCUKZOWCZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(CN1C=NC=N1)C(=O)O

Origin of Product

United States

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